4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide
Overview
Description
4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromoethyl group attached to the aniline ring, along with two methyl groups on the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide typically involves the bromination of N,N-dimethylaniline. The reaction is carried out by treating N,N-dimethylaniline with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 4-(1-hydroxyethyl)-N,N-dimethylaniline or 4-(1-aminoethyl)-N,N-dimethylaniline.
Oxidation Reactions: Products include N,N-dimethyl-4-(1-bromoethyl)aniline N-oxide.
Reduction Reactions: Products include 4-(1-ethyl)-N,N-dimethylaniline.
Scientific Research Applications
4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide involves the interaction of the bromoethyl group with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Bromoethane: Similar in structure but lacks the aromatic ring and dimethylamino group.
2-Bromoethylamine hydrobromide: Contains a bromoethyl group but has an amine group instead of an aniline ring.
N-Bromosuccinimide: Used as a brominating agent but has a different structure and reactivity.
Uniqueness
4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide is unique due to its combination of an aromatic ring, a bromoethyl group, and a dimethylamino group. This combination imparts specific reactivity and makes it suitable for a wide range of chemical transformations and applications in scientific research.
Properties
IUPAC Name |
4-(1-bromoethyl)-N,N-dimethylaniline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBQNOFTYJRUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044927-46-8 | |
Record name | Benzenamine, 4-(1-bromoethyl)-N,N-dimethyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044927-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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